2,5-Dinitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of dinitrotoluene (DNT) involves nitration processes, which are crucial for generating different isomers of DNT, including 2,5-DNT. The general availability and low cost of certain DNT isomers, particularly 2,4-DNT, have led to their widespread use in various polymerization processes. The synthesis process typically involves the nitration of toluene, where specific conditions determine the production of different isomers, including 2,5-DNT (Paré & Bélanger, 1981).
Molecular Structure Analysis
The molecular structure of 2,5-DNT reveals its chiral nature in some cases, such as with 2,6-DNT, indicating a complex interplay between molecular configuration and physical properties. The structure is characterized by the positions of nitro groups on the benzene ring, which significantly influence the compound's reactivity and interactions (Nie et al., 2001).
Chemical Reactions and Properties
2,5-DNT undergoes various chemical reactions, including reductive processes that can lead to the formation of amino derivatives. These reactions are crucial in understanding the metabolic pathways of DNT in biological systems and its biodegradation. The intermediates formed during these processes, such as nitroso and hydroxylamine derivatives, play a significant role in the compound's environmental and health impacts (McCormick et al., 1978).
Physical Properties Analysis
The physical properties of 2,5-DNT, such as its melting point, solubility, and volatility, are determined by its molecular structure. These properties are essential for the compound's handling, storage, and application in industrial processes. The specific physical properties of 2,5-DNT, however, are not detailed in the provided references.
Chemical Properties Analysis
2,5-DNT's chemical properties, including its reactivity with other substances and stability under various conditions, are influenced by the presence of nitro groups on the aromatic ring. These groups make the compound susceptible to reduction and other chemical modifications, which are critical for its application in manufacturing and its environmental degradation (Liu et al., 1984).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBOXYKTSUUBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027248 | |
Record name | 2,5-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
YELLOW-TO-ORANGE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
284 °C | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
404 °F (207 °C) (closed cup) /Dinitrotoluenes/, 207 °C c.c. | |
Record name | 2,5-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in ethanol; very soluble in carbon disulfide, In water, 219 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |
Record name | 2,5-DINITROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.282 at 111 °C, 1.3 g/cm³ | |
Record name | 2,5-DINITROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 6.3 | |
Record name | 2,5-DINITROTOLUENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |
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Vapor Pressure |
0.0005 mm Hg at 25 °C /extrapolated/ | |
Record name | 2,5-DINITROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |
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Product Name |
2,5-Dinitrotoluene | |
Color/Form |
Needles from alcohol | |
CAS RN |
619-15-8 | |
Record name | 2,5-Dinitrotoluene | |
Source | CAS Common Chemistry | |
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Record name | 2,5-Dinitrotoluene | |
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Record name | 2,5-DINITROTOLUENE | |
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Record name | Benzene, 2-methyl-1,4-dinitro- | |
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Record name | 2,5-Dinitrotoluene | |
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Record name | 2,5-dinitrotoluene | |
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Record name | 2,5-DI-NITROTOLUENE | |
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Record name | 2,5-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
52.5 °C | |
Record name | 2,5-DINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5504 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-DINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1591 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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